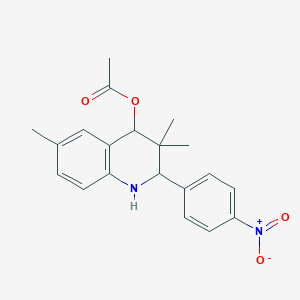

![molecular formula C13H16F3NO3 B4066233 4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066233.png)

4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide

Overview

Description

4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C13H16F3NO3 and its molecular weight is 291.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide is 291.10822786 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stereochemistry

Research on methyl substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, which are structurally related to the compound of interest, focuses on their synthesis from methylene compounds through epoxidation and rearrangement processes. These studies provide insights into the stereochemistry of such compounds, contributing to the understanding of their stability and isomer ratios as determined by NMR and MM2 model calculations (Yuasa, Tsuruta, & Yuasa, 2000).

Polymer Chemistry

The development of gradient copolymers from alternating ring-opening metathesis of monomers including bicyclo compounds showcases the application of these structures in creating materials with unique properties, such as surface hydrophobicity and thermal behavior (Boadi & Sampson, 2021).

Chemical Ionization Mass Spectrometry

Isomers of bicyclo[2.2.1]heptan-2-one trimethylsiloxy derivatives have been studied using chemical ionization mass spectrometry, revealing their fragmentation patterns. This research contributes to the analytical methods for studying the structural aspects of bicyclic compounds (Claeys, Matveeva, Devreese, Termont, & Vandewalle, 2010).

Homo-thiopeptides and Secondary Structures

Studies on homo-thiopeptides based on bridged β-proline analogues, such as 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, explore their secondary structures, demonstrating a preference for ordered configurations with trans-thioamide bonds. This research has implications for the design of peptide-based materials and drugs (Otani, Hori, Kawahata, Yamaguchi, & Ohwada, 2012).

Photosensitive Polyimide Precursors

The creation of a new positive-type photosensitive alicyclic polyimide precursor demonstrates the utility of bicyclo compounds in developing materials with desirable properties like excellent transparency and differential dissolution rates for lithographic applications (Watanabe, Shibasaki, Ando, & Ueda, 2002).

properties

IUPAC Name |

4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO3/c1-10(2)11(3)4-5-12(10,8(19)7(11)18)9(20)17-6-13(14,15)16/h4-6H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGQWECNHDRQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(=O)C2=O)C(=O)NCC(F)(F)F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7,7-trimethyl-2,3-dioxo-N-(2,2,2-trifluoroethyl)bicyclo[2.2.1]heptane-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol](/img/structure/B4066155.png)

![[1-(1-adamantylmethyl)-2-pyrrolidinyl]methanol hydrochloride](/img/structure/B4066172.png)

![N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4066177.png)

![1-adamantyl{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B4066178.png)

![ethyl 1-benzyl-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B4066182.png)

![N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066197.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4066208.png)

![methyl 4-(4-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4066214.png)

![N,N-dimethyl-4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinesulfonamide](/img/structure/B4066220.png)

![N-cyclopentyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4066226.png)

![N-(4-ethoxyphenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4066230.png)

![4-(6-chloropyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4066236.png)